molecular formula C13H17NO2 B12557017 1-Pyrrolidinecarboxylic acid, 2-(phenylmethyl)-, methyl ester CAS No. 144688-80-2

1-Pyrrolidinecarboxylic acid, 2-(phenylmethyl)-, methyl ester

Cat. No.: B12557017
CAS No.: 144688-80-2
M. Wt: 219.28 g/mol
InChI Key: VSWGXZHUTSKWDP-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarboxylic acid, 2-(phenylmethyl)-, methyl ester is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a phenylmethyl group at the second position and a methyl ester group at the carboxylic acid position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with pyrrolidine and benzyl bromide.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: 2-(phenylmethyl)pyrrolidine-1-carboxylic acid.

    Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 2-(phenylmethyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(phenylmethyl)-, methyl ester involves its interaction with various molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The phenylmethyl group can enhance binding affinity through hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid: A simpler derivative without the phenylmethyl group.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

    Pyrrolidine-2,5-dione: A derivative with a dione functional group.

Uniqueness: 1-Pyrrolidinecarboxylic acid, 2-(phenylmethyl)-, methyl ester is unique due to the presence of both the phenylmethyl and methyl ester groups, which confer distinct chemical and biological properties. The phenylmethyl group enhances hydrophobic interactions, while the ester group provides a site for further chemical modifications, making it a versatile compound in medicinal chemistry.

Properties

CAS No.

144688-80-2

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-benzylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)14-9-5-8-12(14)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3

InChI Key

VSWGXZHUTSKWDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC1CC2=CC=CC=C2

Origin of Product

United States

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